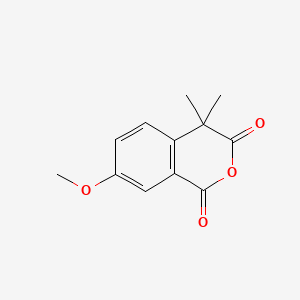

4,4-Dimethyl-7-methoxyisochroman-1,3-dione

Overview

Description

4,4-Dimethyl-7-methoxyisochroman-1,3-dione is a chemical compound with the following properties:

- Chemical Formula : C<sub>12</sub>H<sub>12</sub>O<sub>4</sub>

- Molecular Weight : 220.22 g/mol

- Synonyms : 4,4-Dimethyl-7-methoxyisochroman-1,3-dione; CBNumber: CB5442698

Synthesis Analysis

The synthetic methods for producing this compound are documented in scientific literature. Researchers have explored various routes, including cyclization reactions and oxidative processes. However, a detailed analysis of the synthetic pathways would require a thorough review of relevant papers.

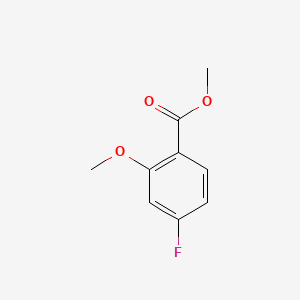

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-7-methoxyisochroman-1,3-dione consists of an isochroman ring system with substituents at positions 4 and 7. The methoxy group (OCH<sub>3</sub>) is attached to position 7, while two methyl groups (CH<sub>3</sub>) are present at position 4. The compound’s planar structure and functional groups play a crucial role in its reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of 4,4-Dimethyl-7-methoxyisochroman-1,3-dione involves nucleophilic additions, ring-opening reactions, and oxidative processes. Researchers have investigated its behavior under various reaction conditions, leading to the formation of derivatives and analogs. Further studies are needed to explore its full chemical reactivity profile.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is documented in the literature.

- Solubility : Researchers have examined its solubility in different solvents.

- Stability : Stability under various conditions (temperature, light, etc.) is crucial for practical applications.

Scientific Research Applications

Corrosion Inhibition

Researchers have explored the use of spirocyclopropane derivatives, which include compounds structurally related to 4,4-Dimethyl-7-methoxyisochroman-1,3-dione, for protecting mild steel in acidic environments. These compounds have shown effective inhibition properties, highlighting their potential as environmentally friendly corrosion inhibitors. The adsorption of these inhibitors on steel surfaces is influenced by both physical and chemical processes, adhering to the Langmuir isotherm model. Quantum mechanical calculations suggest the significant role of π-electrons and lone-pair electrons in the methoxy group for enhanced adsorption and corrosion protection (Chafiq et al., 2020).

Organic Synthesis and Stereochemistry

In the realm of organic synthesis, efforts have been made to synthesize chiral isochromanquinones, which include derivatives of 4,4-Dimethyl-7-methoxyisochroman-1,3-dione. One study described the synthesis of such compounds with significant enantiomeric excess, using catalytic hydrogenolysis followed by oxidation. These processes are part of efforts to develop novel synthetic routes for bioactive molecules and understanding their stereochemical outcomes (Koning et al., 2002).

Molecular Magnetism

The construction of heterodinuclear M(II)-Ln(III) single molecule magnets incorporating 4,4-Dimethyl-7-methoxyisochroman-1,3-dione analogs demonstrates the compound's versatility in materials science. These complexes exhibit intramolecular ferromagnetic interactions and single molecule magnet behavior, showcasing the potential of such compounds in developing new magnetic materials (Xie et al., 2014).

Bioactive Compound Synthesis

The synthesis of new biologically active coumarin derivatives, leveraging compounds similar to 4,4-Dimethyl-7-methoxyisochroman-1,3-dione, has been reported. These derivatives exhibit antibacterial properties, further highlighting the broad applicability of 4,4-Dimethyl-7-methoxyisochroman-1,3-dione analogs in medicinal chemistry (Hamdi et al., 2006).

Photochromic Materials

Research into the synthesis and structural analysis of hetarylethenes, including 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, demonstrates the use of 4,4-Dimethyl-7-methoxyisochroman-1,3-dione analogs in developing photochromic materials. These materials exhibit significant photochromic properties in solution, indicating their potential in creating responsive materials for various technological applications (Makarova et al., 2011).

Safety And Hazards

Safety considerations include toxicity, handling precautions, and potential environmental impact. Researchers must assess its safety profile through toxicity studies and risk assessments.

Future Directions

Future research should focus on the following aspects:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Derivatives : Synthesize and evaluate derivatives to enhance its properties.

- Structural Modifications : Explore structural modifications for improved stability and reactivity.

properties

IUPAC Name |

7-methoxy-4,4-dimethylisochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)9-5-4-7(15-3)6-8(9)10(13)16-11(12)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFPBWJMFWANOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467621 | |

| Record name | 4,4-DIMETHYL-7-METHOXYISOCHROMAN-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-7-methoxyisochroman-1,3-dione | |

CAS RN |

55974-25-9 | |

| Record name | 7-Methoxy-4,4-dimethyl-1H-2-benzopyran-1,3(4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55974-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4,4-dimethyl-1,3-isochromandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYL-7-METHOXYISOCHROMAN-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

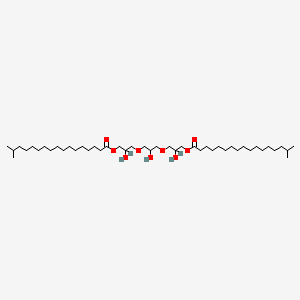

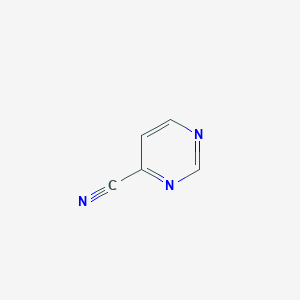

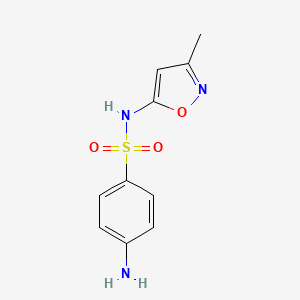

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)